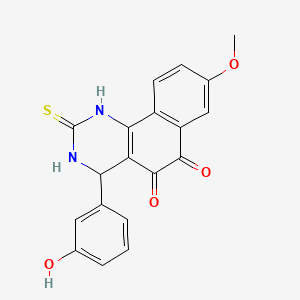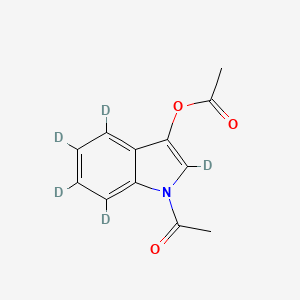
Anticancer agent 47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 47 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies developing the compound. general methods for synthesizing similar compounds often involve organic synthesis techniques such as condensation reactions, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. Continuous flow synthesis is a technique that can be used for the industrial production of anticancer drugs, offering benefits such as better heat and mass transfer, improved process control, and safety .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs with different functional groups .
Scientific Research Applications
Anticancer agent 47 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including solid tumors and hematological malignancies.
Industry: Potentially used in the development of new anticancer drugs and formulations
Mechanism of Action
The mechanism of action of Anticancer agent 47 involves multiple pathways:
Induction of Apoptosis: The compound triggers programmed cell death by activating caspases and other apoptotic proteins.
Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis.
Modulation of Signal Transduction: It affects various signaling pathways involved in cell survival, proliferation, and differentiation
Comparison with Similar Compounds
Anticancer agent 47 can be compared with other similar compounds, such as:
Artemisinin and its derivatives: These compounds also exhibit potent anticancer activities by producing reactive oxygen species that kill cancer cells.
Selenocyanate-containing compounds: These compounds show antiproliferative and cytotoxic activities against cancer cells.
Anthraquinone-based compounds: These compounds are known for their anticancer properties and are used in the development of new anticancer drugs.
This compound stands out due to its unique mechanism of action, which involves multiple pathways and targets, making it a versatile and promising candidate for cancer therapy.
Properties
Molecular Formula |
C19H14N2O4S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-8-methoxy-2-sulfanylidene-3,4-dihydro-1H-benzo[h]quinazoline-5,6-dione |
InChI |
InChI=1S/C19H14N2O4S/c1-25-11-5-6-12-13(8-11)17(23)18(24)14-15(20-19(26)21-16(12)14)9-3-2-4-10(22)7-9/h2-8,15,22H,1H3,(H2,20,21,26) |
InChI Key |
ZNKDMMSFGPJUCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C(NC(=S)N3)C4=CC(=CC=C4)O)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)




![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)








